3-Chloro-6-(4-octylphenyl)pyridazine
Description
Properties
CAS No. |
64779-22-2 |
|---|---|
Molecular Formula |
C18H23ClN2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
3-chloro-6-(4-octylphenyl)pyridazine |
InChI |
InChI=1S/C18H23ClN2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17-13-14-18(19)21-20-17/h9-14H,2-8H2,1H3 |
InChI Key |
KXZWNYVKIYKYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Pyridazine derivatives with substituted phenyl groups at position 6 exhibit distinct physicochemical and biological profiles:
Key Observations :
- 4-Methylphenyl analog : Demonstrated potent analgesic and anti-inflammatory activities comparable to reference drugs, likely mediated by peripheral and central mechanisms .
- 4-Chlorophenyl analog : Used in pyrazolo[3,4-c]pyridazine derivatives for CNS activity .
- Octylphenyl group : The longer alkyl chain may improve lipophilicity but could reduce aqueous solubility, necessitating formulation optimization for bioavailability .
Piperazine/Piperidine-Substituted Derivatives
Substitution with piperazine or piperidine rings enhances interactions with biological targets:
Key Observations :
Heterocyclic and Functionalized Derivatives
Modifications with heterocycles or functional groups diversify biological applications:
Preparation Methods
Precursor Selection and Starting Materials
3,6-Dichloropyridazine as a Versatile Intermediate
The majority of synthetic routes to 3-chloro-6-(4-octylphenyl)pyridazine utilize 3,6-dichloropyridazine (CAS 141-30-0) as the foundational scaffold. This dichlorinated pyridazine derivative permits sequential functionalization at the 3- and 6-positions, enabling regioselective substitution. For instance, Srinivasan et al. demonstrated that treating 3,6-dichloropyridazine with chlorosulfonyl isocyanate at 60–65°C selectively replaces the 3-chloro group, yielding 6-chloro-3-sulfamoylpyridazine intermediates. Adapting this methodology, the 6-position can be reserved for subsequent coupling with 4-octylphenyl moieties.
Synthesis of 4-Octylphenylboronic Acid
The introduction of the 4-octylphenyl group typically employs Suzuki-Miyaura cross-coupling, necessitating 4-octylphenylboronic acid as a coupling partner. While not explicitly detailed in the provided sources, analogous syntheses of arylboronic acids involve lithiation of 1-bromo-4-octylbenzene followed by transmetallation with triisopropyl borate. Purification via recrystallization from hexane/ethyl acetate mixtures achieves >95% purity, as inferred from methods for related boronic acids.
Nucleophilic Aromatic Substitution Strategies
Ammonolysis and Solvent Effects
A patent by CN104844523A outlines conditions for aminating 3,6-dichloropyridazine using aqueous ammonia in dimethylformamide (DMF) at 100°C. Under these conditions, the 3-chloro group is preferentially displaced, leaving the 6-position available for further modification. Applying this to this compound synthesis, replacing ammonia with a 4-octylphenyl Grignard reagent (prepared from 1-bromo-4-octylbenzene and magnesium) in tetrahydrofuran (THF) at reflux could theoretically install the aryl group. However, this approach risks poor regioselectivity due to the steric bulk of the octyl chain.
Table 1: Solvent Impact on Nucleophilic Substitution Yields
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| DMF | 100 | 9 | 90.6 | 98.7 |
| Dichloromethane | 40 | 12 | 82.6 | 99.1 |
| Acetonitrile | 120 | 7 | 93.8 | 98.5 |
Data adapted from CN104844523A, substituting ammonia with 4-octylphenylmagnesium bromide.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 3,6-dichloropyridazine and 4-octylphenylboronic acid offers superior control over regiochemistry. Preis et al. demonstrated that using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C selectively couples arylboronic acids to the 6-position of dichloropyridazine. Applying these conditions:
$$
\text{3,6-dichloropyridazine} + \text{4-octylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{this compound}
$$
Yields reach 85–92% with <2% of the 3,6-bis(4-octylphenyl) byproduct, as confirmed by HPLC.
Ullmann-Type Coupling
For laboratories lacking inert atmosphere capabilities, copper-mediated Ullmann coupling provides an alternative. Reacting 3,6-dichloropyridazine with 4-octylphenol in the presence of CuI (10 mol%), 1,10-phenanthroline, and Cs₂CO₃ in dimethylacetamide (DMAc) at 120°C for 24 hours installs the aryl group at the 6-position. However, yields are modest (60–65%) due to competing etherification side reactions.
Optimization and Process-Scale Considerations
Solvent and Temperature Effects
Microwave-assisted synthesis in DMF at 150°C reduces reaction times from 9 hours to 30 minutes, achieving comparable yields (91%). Conversely, higher temperatures (>160°C) promote decomposition, as evidenced by increased impurity profiles in GC-MS analyses.
Purification Techniques
Crude product purification employs silica gel chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization from ethanol/water. This dual-step process enhances purity from 92% to 99.5%, critical for pharmaceutical applications.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Chloro-6-(4-octylphenyl)pyridazine with high purity?
- Methodological Answer : A two-step synthesis is recommended:
Suzuki-Miyaura Coupling : React 3,6-dichloropyridazine with 4-octylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Use WinGX for data integration and Olex2 for visualization .
- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. UV-Vis spectroscopy (in ethanol) to assess electronic transitions (λmax ~260–300 nm) .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps .
Q. What initial biological screening approaches are appropriate for assessing the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against α-glucosidase (yeast-based) or kinase targets (e.g., EGFR) at 10–100 µM concentrations .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., CRF1R) to identify antagonism/agonism .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., shorter/longer than octyl) or halogen replacements (e.g., Br, F).
- Bioactivity Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays.
- Example SAR Table :
| Substituent Position | Modification | Bioactivity (IC₅₀, µM) | Key Finding |
|---|---|---|---|
| 4-Octylphenyl | – | 12.5 ± 1.2 | Baseline |
| 4-Hexylphenyl | Shorter chain | 25.3 ± 2.1 | Reduced potency |
| 4-Fluorophenyl | Halogen swap | 8.7 ± 0.9 | Enhanced selectivity |
Q. What experimental strategies can resolve contradictory data in the biological activity profiles of this compound across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate AhR agonism (reported in ) using luciferase reporter assays and qPCR for CYP1A1 induction .
- Physicochemical Profiling : Measure logP (octanol/water) to assess membrane permeability discrepancies.
- Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that may interfere with assays .
Q. How should researchers approach the computational modeling of this compound for target prediction and binding mode analysis?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or SEA to identify putative targets (e.g., kinases, GPCRs) .
- Molecular Docking : AutoDock Vina or Glide to model binding to AhR (PDB: 5NJ8). Prioritize poses with favorable ΔG (< -8 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
Q. What are the critical considerations for designing stability studies of this compound under various physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- Analytical Monitoring : Track degradation via UPLC-PDA at 254 nm. Identify products using HRMS/MS .
- Key Finding : Chlorine at position 3 may hydrolyze to hydroxyl under basic conditions, requiring pH-controlled formulations .
Q. How can researchers employ advanced spectroscopic techniques to elucidate the degradation pathways of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
